molecular formula C18H20O5 B11970104 Benzenepropanoic acid, 3,4-dimethoxy-5-(phenylmethoxy)- CAS No. 89356-57-0

Benzenepropanoic acid, 3,4-dimethoxy-5-(phenylmethoxy)-

Cat. No.: B11970104
CAS No.: 89356-57-0
M. Wt: 316.3 g/mol
InChI Key: LPBCEPCPEBQEIW-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3,4-dimethoxy-5-(phenylmethoxy)- is an organic compound with the molecular formula C18H20O5. It is known for its unique structure, which includes a benzene ring substituted with methoxy and phenylmethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3,4-dimethoxy-5-(phenylmethoxy)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 3,4-dimethoxybenzenepropanoic acid with phenylmethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3,4-dimethoxy-5-(phenylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzene derivatives .

Scientific Research Applications

Benzenepropanoic acid, 3,4-dimethoxy-5-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenepropanoic acid, 3,4-dimethoxy-5-(phenylmethoxy)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenepropanoic acid, 3,4-dimethoxy-5-(phenylmethoxy)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

89356-57-0

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

3-(3,4-dimethoxy-5-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C18H20O5/c1-21-15-10-14(8-9-17(19)20)11-16(18(15)22-2)23-12-13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,20)

InChI Key

LPBCEPCPEBQEIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CCC(=O)O)OCC2=CC=CC=C2)OC

Origin of Product

United States

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